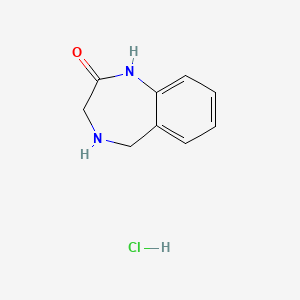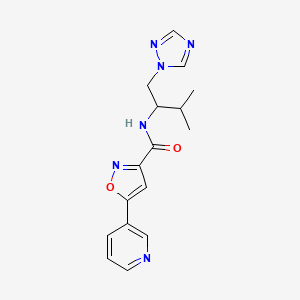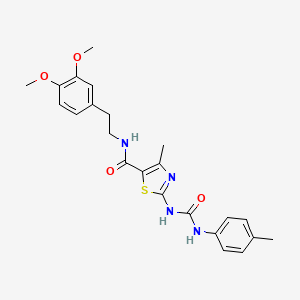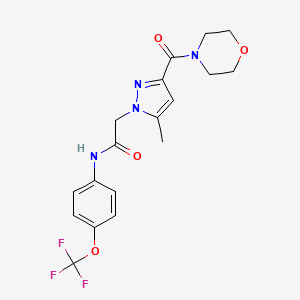
5-(Benzyloxy)-1-methyl-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-1-methyl-1,3-benzodiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BMB and has a molecular formula of C15H13NO2.
作用機序
BMB acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of this receptor and increasing the inhibitory effects of GABA. This results in a reduction in neuronal excitability and a decrease in anxiety, sleep disturbances, and seizures. BMB also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMB has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of the GABAA receptor, leading to a reduction in anxiety, sleep disturbances, and seizures. BMB has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, BMB has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
BMB has several advantages for use in lab experiments. It has a high affinity for the GABAA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. BMB is also relatively easy to synthesize and has a high purity, making it suitable for large-scale production. However, there are also some limitations to the use of BMB in lab experiments. It has a short half-life, which may limit its effectiveness in some applications. In addition, BMB has not been extensively studied in vivo, and its safety profile in humans is not well understood.
将来の方向性
There are several future directions for research on BMB. One area of interest is the potential use of BMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the safety and efficacy of BMB in these conditions. Another area of interest is the development of new compounds based on the structure of BMB that may have improved pharmacological properties. Finally, more research is needed to understand the mechanisms underlying the anti-inflammatory and antioxidant effects of BMB, which may have implications for the treatment of a range of diseases.
合成法
The synthesis of BMB involves the reaction of 2-nitrobenzaldehyde with methyl anthranilate in the presence of sodium methoxide. The resulting product is then reduced using palladium on carbon to yield BMB. This synthesis method has been optimized for high yield and purity and is suitable for large-scale production.
科学的研究の応用
BMB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the GABAA receptor, which is involved in the regulation of anxiety, sleep, and seizures. BMB has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-methyl-5-phenylmethoxybenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-11-16-14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOZSUXATYKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2783378.png)
![N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2783379.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2783383.png)



![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2783388.png)

